molecular formula C10H12N2O5 B8391928 Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate CAS No. 59320-15-9

Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate

Cat. No. B8391928
M. Wt: 240.21 g/mol
InChI Key: BWDXRXRIQFYEAN-UHFFFAOYSA-N
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Patent
US08053431B2

Procedure details

To a solution of 4-(2-hydroxy-ethylamino)-3-nitro-benzoic acid methyl ester (3.0 g, 12.4 mmol) in methanol was added 10% Pd/C (800 mg). The mixture was hydrogenated at 1 atmospheric pressure for 2 h. The catalyst was filtered off and the methanol evaporated to give 2.6 g (99%) of 3-amino-4-(2-hydroxyethylamino)-benzoic acid methyl ester.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH2:12][OH:13])=[C:6]([N+:14]([O-])=O)[CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:11][CH2:12][OH:13])=[C:6]([NH2:14])[CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NCCO)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the methanol evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCO)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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